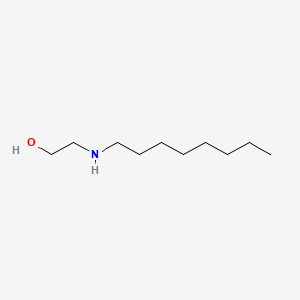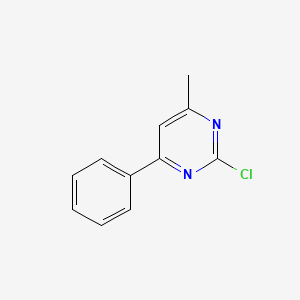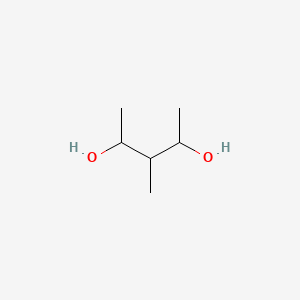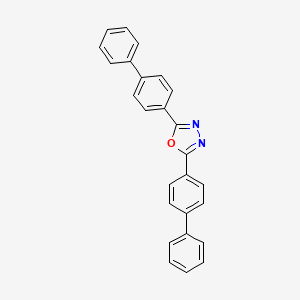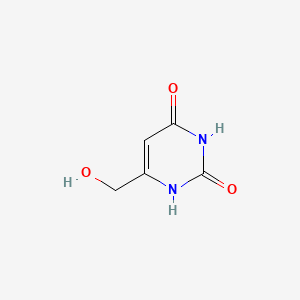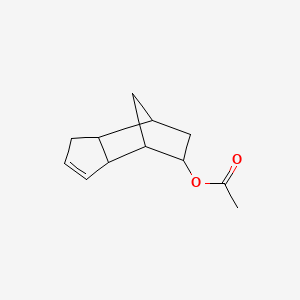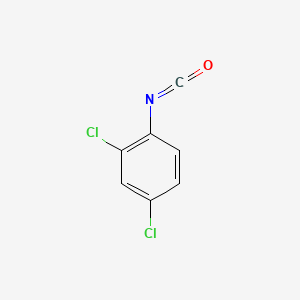
2,4-二氯苯异氰酸酯
描述
2,4-Dichlorophenyl isocyanate is a chemical compound used for synthesis . It is also known as Isocyanic acid 2,4-dichlorophenyl ester . The CAS number for this compound is 2612-57-9 .
Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenyl isocyanate is C₇H₃Cl₂NO . It has a molar mass of 188.01 g/mol . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.
Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichlorophenyl isocyanate are not detailed in the retrieved data, it’s known that isocyanates, in general, are reactive. The reactivity of the isocyanate functional group toward water and biological molecules and the resulting reaction products are key .
Physical And Chemical Properties Analysis
2,4-Dichlorophenyl isocyanate is a combustible, crystalline solid . It is generally white to yellow in color . The boiling point is 80 °C (1 hPa), and the melting point ranges from 60 - 62 °C . The density is 1.4±0.1 g/cm³ .
科学研究应用
合成和产率优化
2,4-二氯苯异氰酸酯已从双(三氯甲基)碳酸酯合成,研究探讨了各种反应条件对其合成的影响。该研究利用响应面方法分析产率响应,找到了合成的最佳条件,结果显示预测产率接近39% (Feng Gui-ron, 2014)。
异氰酸酯暴露的生物标志物
已对源自4-氯苯异氰酸酯和其他异氰酸酯的DNA加合物的形成进行了研究,这对于监测暴露于这些化合物的人群至关重要。这些DNA加合物已被合成和表征,为低水平检测和体外DNA加合物形成提供了见解 (A. Beyerbach, P. Farmer, G. Sabbioni, 2006)。
职业暴露评估
波兰的一项研究测量了21家制造厂中各种异氰酸酯(包括2,4-二氯苯异氰酸酯)的浓度,以评估职业暴露情况。结果表明,浓度通常较低,并未超过波兰的最大允许浓度值 (S. Brzeźnicki, Marzena Bonczarowska, 2015)。
聚氨酯生产中的致突变作用
对用于聚氨酯生产的异氰酸酯的致突变作用进行的调查显示,像2,4-二氯苯异氰酸酯这样常用的异氰酸酯具有致突变性。该研究突出了这些化合物在工业环境中潜在的健康危害 (M. Andersen, M. Binderup, P. Kiel, H. Larsen, J. Maxild, 1980)。
作为聚异氰酸酯中的阻塞剂的用途
研究集中在使用2,4-二氯苯酚和其他酚类作为阻塞剂合成阻塞聚异氰酸酯上。这些阻塞聚异氰酸酯对于在较低温度下生产热固化聚氨酯产品至关重要 (S. Kalaimani, B. M. Ali, A. S. Nasar, 2016)。
暴露个体中的生物标志物测定
一项研究提出了一种液相色谱-质谱法用于确定人体中异氰酸酯特异性白蛋白加合物,有助于识别暴露于异氰酸酯后易患呼吸道疾病的个体 (G. Sabbioni, N. Dongari, Anoop Kumar, 2010)。
致敏和交叉反应模式
对二异氰酸酯和相应胺类的接触过敏,包括2,4-二氯苯异氰酸酯,探讨了致敏和交叉反应模式。这项研究对于理解皮肤暴露及其影响具有重要意义 (Haneen Hamada, M. Bruze, E. Zimerson, M. Isaksson, M. Engfeldt, 2017)。
在海洋环境中的吸附-解吸行为
一项研究调查了2,4-二氯苯酚在海洋沉积物中的吸附-解吸行为,对于在受污染的港口和沿海地区进行沉积物修复具有重要意义 (K. Fytianos, E. Voudrias, E. Kokkalis, 2000)。
安全和危害
2,4-Dichlorophenyl isocyanate is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2,4-Dichlorophenyl isocyanate, like other isocyanates, possesses a highly reactive isocyanate group (-N=C=O). This group can react with compounds containing active hydrogen atoms to form urethane or urea linkages . The resulting changes depend on the specific compound that the isocyanate reacts with.
Biochemical Pathways
The reaction of isocyanates with biological macromolecules can disrupt normal cellular functions .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted . The bioavailability of 2,4-Dichlorophenyl isocyanate would depend on factors such as the route of exposure and the individual’s metabolic capacity.
Result of Action
Exposure to isocyanates can lead to respiratory and dermal sensitization, irritation, and in severe cases, toxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorophenyl isocyanate. For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can affect the rate of isocyanate reactions .
属性
IUPAC Name |
2,4-dichloro-1-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJNSPBWLCTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074563 | |
| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl isocyanate | |
CAS RN |
2612-57-9 | |
| Record name | 2,4-Dichlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research successfully demonstrates a method for synthesizing 2,4-Dichlorophenyl isocyanate using double(trichloromethyl)carbonate as a starting material []. This method highlights the impact of reaction conditions like time, temperature, and reactant ratios on the final yield. Notably, the researchers achieved a yield of 38.01% under optimized conditions, closely aligning with their predicted yield using response surface methodology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



